Propan-2-yl {[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
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Overview
Description
PROPAN-2-YL 2-{[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a bromophenyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 2-{[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The bromophenyl group is introduced via electrophilic aromatic substitution reactions, often using bromine or bromine-containing reagents. The final step involves esterification to form the acetate ester, which can be carried out using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 2-{[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols, catalytic amounts of base or acid
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Phenyl derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
PROPAN-2-YL 2-{[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer activities.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 2-{[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and bromophenyl group are key structural features that contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Similar heterocyclic compounds with sulfur and nitrogen atoms, known for their diverse biological activities.
Uniqueness
PROPAN-2-YL 2-{[5-(4-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring and bromophenyl group makes it particularly versatile for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H13BrN2O3S |
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Molecular Weight |
357.22 g/mol |
IUPAC Name |
propan-2-yl 2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C13H13BrN2O3S/c1-8(2)18-11(17)7-20-13-16-15-12(19-13)9-3-5-10(14)6-4-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
PCHCDCSMLYQINN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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